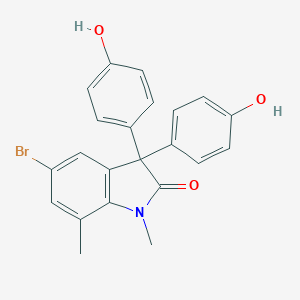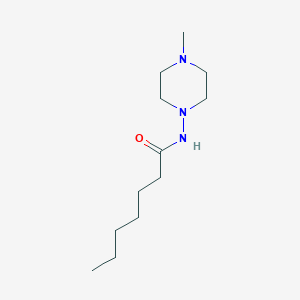![molecular formula C27H32N2O3 B331951 10-acetyl-11-(4-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331951.png)
10-acetyl-11-(4-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-acetyl-11-(4-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, hypnotic, and anticonvulsant properties. This particular compound is notable for its unique structural features, which include a butoxyphenyl group and a dimethyl-tetrahydrobenzo[b][1,4]benzodiazepinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-acetyl-11-(4-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of aminobenzophenones with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like acetic acid and catalysts such as sodium acetate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient and consistent synthesis of benzodiazepines, including our compound of interest, by optimizing reaction conditions and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions
10-acetyl-11-(4-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reductions, halogenated compounds for substitutions, and oxidizing agents like potassium permanganate for oxidations. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
10-acetyl-11-(4-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to its pharmacological effects on biological systems.
Medicine: It has potential therapeutic applications due to its benzodiazepine core, which is known for its anxiolytic and anticonvulsant properties.
Industry: It is used in the development of new pharmaceuticals and chemical processes
Mecanismo De Acción
The mechanism of action of 10-acetyl-11-(4-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA (gamma-aminobutyric acid) receptors. This interaction enhances GABA binding activity, leading to its anxiolytic and anticonvulsant effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzodiazepines such as diazepam, alprazolam, and lorazepam. These compounds share a common benzodiazepine core but differ in their substituent groups, which influence their pharmacological profiles .
Uniqueness
What sets 10-acetyl-11-(4-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique structural features, such as the butoxyphenyl group and the dimethyl-tetrahydrobenzo[b][1,4]benzodiazepinone core.
Propiedades
Fórmula molecular |
C27H32N2O3 |
|---|---|
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
5-acetyl-6-(4-butoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H32N2O3/c1-5-6-15-32-20-13-11-19(12-14-20)26-25-22(16-27(3,4)17-24(25)31)28-21-9-7-8-10-23(21)29(26)18(2)30/h7-14,26,28H,5-6,15-17H2,1-4H3 |
Clave InChI |
IZGYIPCECYBTOM-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-ACETYL-3,3-DIMETHYL-11-[5-(3-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B331868.png)
![ethyl 2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B331872.png)
![5-(3,4-Dimethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B331873.png)
![(5E)-5-[(4-chlorophenyl)methylidene]-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B331875.png)
![2-(4-fluorophenyl)-4-([1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]{4-nitrophenyl}methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B331876.png)

![(5Z)-2-(4-bromoanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B331879.png)

![5-(3,5-Dichloro-2-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B331884.png)
![isopropyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331885.png)
![Methyl 2-({[2-(2-furyl)-4-quinolinyl]carbonyl}amino)-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331886.png)
![propyl 2-{[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331890.png)
![(4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-2-(4-fluorophenyl)-5-methylpyrazol-3-one](/img/structure/B331891.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-9H-xanthene-9-carboxamide](/img/structure/B331892.png)
